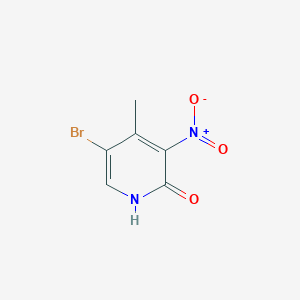
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
概要
説明
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C6H5BrN2O3 . It is used in the chemical industry and has applications in the synthesis of various pharmaceutical products .
Synthesis Analysis
The synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and similar compounds can be achieved through the oxyfunctionalization of pyridine derivatives. This process involves the use of enzymes or whole cells, which is an attractive strategy for the preparation of hydroxylated pyridines .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromo group at the 5-position, a methyl group at the 4-position, and a nitro group at the 3-position .Chemical Reactions Analysis
Burkholderia sp. MAK1, a bacterium capable of using pyridin-2-ol as the sole carbon and energy source, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one include a molecular weight of 232.03 g/mol. The compound has one hydrogen bond donor and four hydrogen bond acceptors. It has a complexity of 184 and a topological polar surface area of 84.7 Ų .科学的研究の応用
Proteomics Research
This compound is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Chemical Synthesis
The compound can be used in various chemical synthesis processes . For instance, it can be used in the preparation of other complex organic compounds. Its unique structure makes it a valuable component in many chemical reactions.
Material Science
In the field of material science, this compound could potentially be used in the development of new materials . The specific properties of the compound, such as its reactivity and stability, could make it useful in creating materials with desired characteristics.
Chromatography
The compound might also find use in chromatography, a laboratory technique for the separation of a mixture . The compound could potentially be used as a stationary phase or as a part of the mobile phase.
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or a standard for various chemical analyses .
Pharmaceutical Research
The compound could potentially be used in pharmaceutical research . Its unique structure and properties might make it a candidate for drug development processes.
Safety and Hazards
将来の方向性
The future directions for the research and application of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one could involve its use in the synthesis of various pharmaceutical products. Given its ability to be converted into various derivatives, it could also be explored for potential applications in other areas of the chemical industry .
作用機序
Target of Action
Similar compounds have been used as reagents in the synthetic preparation of azaindole hydroxamic acid, which are potent inhibitors of hiv-1 integrase .
Mode of Action
It’s known that nitropyridines can undergo reactions to form oximes and hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon in an essentially irreversible process to form the oxime .
Biochemical Pathways
It’s worth noting that the compound could potentially affect the pathways related to hiv-1 integrase, given its use in the synthesis of inhibitors for this enzyme .
Result of Action
Given its potential role in the synthesis of hiv-1 integrase inhibitors, it could potentially contribute to the inhibition of this enzyme, thereby interfering with the replication of the hiv-1 virus .
特性
IUPAC Name |
5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNHVCGSASGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617174 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
228410-90-0 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)


![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)






